molecular formula C12H9IN2O4 B12915501 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 92696-36-1

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B12915501
CAS No.: 92696-36-1
M. Wt: 372.11 g/mol
InChI Key: PQNFZTLFTVYDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an iodoacetamido group, a quinoline ring, and a carboxylic acid group. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the iodoacetamido group, and carboxylation. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The iodoacetamido group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications, particularly in the alkylation of cysteine residues.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its ability to alkylate thiol groups in proteins. This alkylation process inhibits the activity of enzymes by modifying cysteine residues, which can affect various biochemical pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetamide: Shares the iodoacetamido group and is used for similar biochemical applications.

    Iodoacetic Acid: Another related compound with similar reactivity but different structural features.

    Chloroacetamide: Similar in function but with a chlorine atom instead of iodine.

Uniqueness

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its combination of the quinoline ring and the iodoacetamido group, which imparts specific reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research applications.

Properties

CAS No.

92696-36-1

Molecular Formula

C12H9IN2O4

Molecular Weight

372.11 g/mol

IUPAC Name

6-[(2-iodoacetyl)amino]-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H9IN2O4/c13-5-11(17)14-6-1-2-9-7(3-6)8(12(18)19)4-10(16)15-9/h1-4H,5H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

PQNFZTLFTVYDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=CC(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.